2,4-Diethylbenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELUYBRGBRRUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)N)CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562574 | |
| Record name | 2,4-Diethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36394-50-0 | |
| Record name | 2,4-Diethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Classical and Emerging Synthetic Pathways for 2,4-Diethylbenzene-1,3-diamine
The traditional and more recently developed methods for synthesizing this compound predominantly involve the functionalization of a pre-formed diethylbenzene core. This typically begins with the double nitration of 1,3-diethylbenzene (B91504), followed by the reduction of the resulting dinitro compound.
The most common precursor for this compound is 2,4-diethyl-1,3-dinitrobenzene. The conversion of the two nitro groups to amino groups is a critical step that can be accomplished through several reduction strategies.
Complete reduction of both nitro groups is often achieved via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. These methods are highly efficient for producing the target diamine from its dinitro precursor.
Chemoselective reduction, where only one of the two nitro groups is reduced to form a nitroaniline intermediate, is also a significant strategy in aromatic amine synthesis. While the ultimate goal is the diamine, these selective methods highlight the nuances of controlling reactivity. Classical methods like the Zinin reduction, which uses sulfide (B99878) reagents such as sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), are known for their ability to selectively reduce one nitro group in a polynitroarene. scispace.comstackexchange.com The regioselectivity of this reaction is often dictated by steric hindrance and the electronic effects of other substituents on the ring. stackexchange.com For 2,4-disubstituted dinitro compounds, the nitro group at the 4-position is often preferentially reduced with sulfide reagents. oup.com
More advanced reduction protocols have been developed to improve yield and selectivity. The use of hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like Raney Nickel or Ruthenium-on-carbon (Ru/C) can effectively reduce dinitroarenes. oup.com Furthermore, an improved process utilizing a noble metal hydrogenation catalyst (e.g., Platinum, Palladium) in conjunction with iron or an iron salt in an acidic medium has been shown to be highly effective for the selective reduction of dinitrobenzenes to their corresponding nitroanilines. google.com
| Reagent/Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic Hydrogenation | Complete reduction of both nitro groups to amines. | |
| Na₂S or (NH₄)₂S (Zinin Reduction) | Selective Chemical Reduction | Classically used for the selective reduction of one nitro group. | scispace.comstackexchange.com |
| Sn/HCl | Chemical Reduction | A standard laboratory method for converting nitro groups to amines. | scispace.com |
| Hydrazine Hydrate with Raney Ni or Ru/C | Catalytic Transfer Hydrogenation | Can be used for partial reduction to nitroanilines. | oup.com |
| H₂ with Noble Metal Catalyst + Iron/Iron Salt | Improved Catalytic Hydrogenation | High yield and selectivity in the reduction of dinitrobenzenes to nitroanilines. | google.com |
Direct amination of a diethylbenzene core to produce this compound is a less common and more challenging route. The direct substitution of a hydrogen atom on an aromatic ring with an amino group requires harsh conditions or specialized catalytic systems. However, amination can be achieved on functionalized precursors. For instance, processes exist for the amination of dihydroxybenzenes to phenylenediamines at high temperatures and pressures in the presence of an acidic alumina (B75360) catalyst. google.com A hypothetical route could therefore involve the synthesis of 2,4-diethylresorcinol followed by a directed amination process, though this is not a standard industrial method for this specific compound.
The synthesis of the 1,3-diethylbenzene precursor is typically accomplished through Friedel-Crafts alkylation of benzene (B151609) with an ethylating agent like ethyl chloride or ethylene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). numberanalytics.comlibretexts.org A significant challenge in this approach is controlling regioselectivity and preventing over-alkylation. libretexts.orgacs.org
The direct Friedel-Crafts alkylation of benzene with two equivalents of an ethylating agent tends to produce a mixture of isomers, including 1,2- (ortho), 1,3- (meta), and 1,4- (para) diethylbenzene. The alkyl groups are activating and direct subsequent substitutions to the ortho and para positions. Therefore, achieving a high yield of the 1,3-meta isomer requires specific conditions or alternative synthetic designs, such as isomerizing the other diethylbenzene products. The regiochemical outcome is a critical factor, as only the 1,3-diethylbenzene precursor will yield the desired 2,4-diethyl-1,3-dinitrobenzene upon nitration.
Advanced Synthetic Approaches and Catalytic Systems
Modern organic synthesis has increasingly focused on the development of highly selective and efficient catalytic systems. These advanced approaches aim to overcome the limitations of classical methods, particularly concerning regioselectivity and reaction efficiency.
Achieving high chemo- and regioselectivity is paramount in the synthesis of a polysubstituted aromatic compound like this compound.
Regioselective Nitration: The nitration of 1,3-diethylbenzene is a key step where regioselectivity is crucial. The two ethyl groups are ortho-, para-directing. The positions ortho to one ethyl group and para to the other (positions 4 and 6) are highly activated. The position between the two ethyl groups (position 2) is also activated. The precise conditions of the nitration reaction (temperature, nitrating agent) determine the ratio of dinitro isomers formed, with 2,4-diethyl-1,3-dinitrobenzene being a major product.
Chemoselective Reduction: As discussed previously, the selective reduction of one nitro group in the presence of another is a hallmark of chemoselectivity. Catalytic systems involving ruthenium or rhodium, or specific reagents like sodium sulfide, can achieve this with high precision, allowing for the isolation of nitroaniline intermediates if desired. stackexchange.comoup.com The choice of catalyst and conditions can direct the reduction to the less sterically hindered nitro group or the one electronically activated by neighboring groups. oup.com
Transition metal catalysis is at the forefront of advanced organic synthesis and offers powerful tools for constructing molecules like this compound.
Catalytic Reduction: Beyond the standard hydrogenation catalysts, more sophisticated transition metal complexes are used for reductions. Complexes of rhodium, ruthenium, and iron have been investigated for hydrogenation and transfer hydrogenation reactions, sometimes offering superior activity and selectivity under milder conditions. oup.comacs.org
Catalytic C-N Bond Formation: While not the primary route for this specific compound, modern methods like the Buchwald-Hartwig amination, which uses palladium catalysts, are exceptionally powerful for forming C-N bonds. A hypothetical synthesis could involve a 2,4-diethyl-1,3-dihalobenzene precursor which is then subjected to a double amination reaction using a palladium catalyst. This highlights the potential of transition metal catalysis to create synthetic pathways that are not feasible with classical methods.
Catalytic C-H Functionalization: An emerging area is the direct alkylation or amination of C-H bonds, catalyzed by transition metals. Rhodium-catalyzed arene alkylation, for example, can provide different regioselectivity compared to classical Friedel-Crafts reactions, potentially offering a more direct route to the desired 1,3-diethylbenzene precursor. acs.org These methods represent the cutting edge of synthetic chemistry, aiming for maximum atom economy by avoiding the need for pre-functionalized starting materials.
| Catalyst Type | Reaction | Advantage | Reference |
|---|---|---|---|
| Palladium, Platinum | Nitro Group Reduction | High efficiency for complete hydrogenation. | google.com |
| Rhodium, Ruthenium | Nitro Group Reduction / Alkylation | High selectivity in reductions; alternative regioselectivity in C-H alkylations. | oup.comacs.org |
| Palladium (e.g., Buchwald-Hartwig catalysts) | C-N Bond Formation (Amination) | Broad substrate scope for coupling aryl halides/triflates with amines. | organic-chemistry.org |
| Iron, Copper | C-N Bond Formation / Reduction | Lower cost, earth-abundant metals used in various coupling and reduction reactions. | acs.orgorganic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, while not extensively documented under "green" protocols, can be effectively guided by green chemistry principles applied to the synthesis of analogous aromatic diamines. The conventional pathway involves the dinitration of 1,3-diethylbenzene, followed by the reduction of the resulting 2,4-diethyl-1,3-dinitrobenzene. Greener alternatives focus on improving the safety and efficiency of these two fundamental steps.
A significant advancement in this area is the move towards catalytic hydrogenation for the reduction of the dinitro intermediate. This method presents a more sustainable alternative to traditional reduction techniques that often employ stoichiometric metallic reductants, which can generate large amounts of waste. Catalytic hydrogenation typically utilizes catalysts such as Raney nickel, platinum, or palladium on a carbon support (Pd/C). google.com These processes can be conducted in various organic solvents like ethanol (B145695) or toluene.
The efficiency of catalytic hydrogenation is influenced by several factors, including temperature, pressure, and catalyst concentration. For instance, the hydrogenation of similar dinitroaromatic compounds has been successfully achieved at temperatures ranging from 50 to 140°C and hydrogen pressures from 0.1 to 3.0 MPa. researchgate.net A key advantage of this method is the potential to perform the reaction without an extra solvent, directly using the product, 2,4-toluenediamine (a related compound), as the reaction medium, which significantly reduces waste. researchgate.net
Recent research has also highlighted the use of novel catalytic systems, such as bimetallic Fe-Cu Metal-Organic Frameworks (MOFs), for the reduction of dinitro compounds at room temperature. scispace.com These catalysts have demonstrated high yields and stability, allowing for multiple recycling runs with minimal leaching of the metal components. scispace.com Such advancements align with the green chemistry principles of waste prevention and catalysis.
Another approach to greener synthesis involves mechanochemistry, where reactions are induced by mechanical force, often in the absence of bulk solvents. birmingham.ac.uk This technique has been successfully applied to the synthesis of other diamine derivatives, offering quantitative yields and avoiding the need for traditional purification methods like chromatography or recrystallization. birmingham.ac.uk Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and solvent usage. rsc.orgscielo.br
Table 1: Comparison of Reduction Methods for Dinitroaromatic Compounds
| Reduction Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Ni | 100-140°C, 1.0-3.0 MPa | High yield, can be solvent-free. researchgate.net | Requires high pressure and temperature. |
| Catalytic Hydrogenation | Platinum on charcoal | 50°C, 10 bars H₂ | High yield (86%). | Use of precious metal catalyst. |
| Catalytic Hydrogenation | 5% Pd/C | 80-120°C, 0.1-1.5 MPa | High yield and purity. google.com | Use of precious metal catalyst. |
| Bimetallic MOF Catalysis | NH₂BDC-FeCu MOF | Room Temperature | High yield (up to 99%), catalyst is recyclable. scispace.com | Catalyst synthesis can be complex. |
Purification and Isolation Methodologies for Research Purity
Achieving research-grade purity of this compound is critical for its application in the synthesis of advanced materials and as a research chemical. A combination of purification techniques is typically employed to remove unreacted starting materials, by-products, and potential isomers.
Crystallization/Recrystallization: This is a fundamental and widely used method for purifying solid organic compounds like aromatic diamines. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of high-purity crystals. The choice of solvent is crucial and is determined by the solubility characteristics of the diamine and its impurities.
Distillation: For liquid amines or those that can be melted without decomposition, distillation is an effective purification method. A patented process for purifying aromatic amines involves mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution followed by distillation. google.com This process uses a distillation column with upper and lower rectifying parts and a stripping part to separate low-boiling and high-boiling impurities, with the purified amine being collected from a side stream. google.com
Chromatography: Chromatographic techniques are powerful for achieving high levels of purity, especially for separating closely related isomers.
Flash Column Chromatography: For basic organic amines, which can interact strongly with acidic silica (B1680970) gel, modifications to standard procedures are necessary. biotage.com One common approach is to add a competing amine, such as triethylamine (B128534) or ammonia, to the mobile phase to neutralize the acidic sites on the silica. biotage.com Alternatively, using a reversed-phase column with an alkaline mobile phase can improve retention and separation of basic amines. biotage.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These analytical techniques are not only used to assess purity but can also be adapted for preparative-scale purification. google.comlcms.cz The development of specific chromatographic conditions, including the choice of column and mobile phase, is essential for the effective separation of structural isomers. lcms.cz For instance, liquid chromatography has been shown to be a reliable and efficient method for separating aromatic amine isomers. lcms.cz Solid-phase extraction (SPE) is often used as a sample preparation step to pre-concentrate the analytes and remove matrix interferences before chromatographic analysis. tandfonline.comnih.govcdc.gov
Table 2: Chromatographic Purification Techniques for Aromatic Amines
| Technique | Stationary Phase | Mobile Phase/Eluent | Key Considerations |
|---|---|---|---|
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate with added competing amine (e.g., triethylamine) | The added base neutralizes acidic silanol (B1196071) groups, preventing peak tailing and degradation of the amine. biotage.com |
| Reversed-Phase Flash Chromatography | C18 Silica | Acetonitrile/Water with alkaline modifier (e.g., triethylamine) | High pH makes basic amines more lipophilic, increasing retention and improving separation. biotage.com |
| Liquid Chromatography (LC) | Various | Optimized based on isomers | Efficient for separating structural isomers, which is crucial to avoid false positives in analysis. lcms.cz |
| Gas Chromatography (GC) | Various capillary columns | Inert carrier gas | Often requires derivatization of the polar amines to increase volatility. lcms.cztandfonline.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-diethylbenzene |
| 2,4-diethyl-1,3-dinitrobenzene |
| This compound |
| 2,4-toluenediamine |
| Palladium on a carbon support (Pd/C) |
| Platinum |
| Raney nickel |
Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Reactions of the Amino Groups
The reactivity of 2,4-Diethylbenzene-1,3-diamine is largely dictated by the presence of two amino (-NH2) groups on the benzene (B151609) ring. These groups are nucleophilic due to the lone pair of electrons on the nitrogen atoms, making them susceptible to reactions with electrophiles. The diethyl groups on the aromatic ring also influence the reactivity through steric hindrance and electronic effects.
The amino groups of this compound readily undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a classical example of nucleophilic acyl substitution where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
For instance, the reaction with isophthaloyl dichloride in the presence of a base like pyridine (B92270) leads to the formation of a polyamide. The reaction proceeds via the formation of an amide linkage between the diamine and the diacyl chloride. The steric hindrance from the ethyl groups ortho to the amino groups can influence the rate and yield of these reactions.
Detailed research has shown that the acylation of similar aromatic diamines is a fundamental step in the synthesis of high-performance polymers. The reactivity of the amino groups can be modulated by the solvent and temperature conditions.
The amino groups of this compound can also undergo N-alkylation and N-arylation reactions. These reactions involve the substitution of one or both hydrogen atoms of the amino groups with an alkyl or aryl group, respectively. The mechanism typically involves the nucleophilic attack of the amine on an alkyl halide or an activated aryl halide.
These reactions can be challenging to control to achieve selective mono- or di-substitution due to the similar reactivity of the two amino groups. The reaction conditions, such as the nature of the solvent, temperature, and the presence of a base, play a crucial role in determining the product distribution.
This compound reacts with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) through a cyclocondensation reaction. This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule.
The resulting Schiff bases, containing the C=N double bond, are versatile intermediates in organic synthesis and can be used as ligands for the preparation of metal complexes. The presence of two amino groups allows for the formation of bis-Schiff bases when reacted with two equivalents of a monocarbonyl compound or a polymer when reacted with a dicarbonyl compound. The formation of these Schiff bases is often catalyzed by acids.
For example, the condensation of 2,4-diethyl-1,3-phenylenediamine with salicylaldehyde (B1680747) yields a Schiff base ligand. This ligand, upon complexation with metal ions like copper(II), forms complexes that have been studied for their catalytic and biological activities. Similarly, reactions with other aldehydes, such as 2-hydroxy-1-naphthaldehyde, also yield Schiff base ligands that can coordinate with various metal centers.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Salicylaldehyde | Schiff Base Ligand | |
| This compound | 2-Hydroxy-1-naphthaldehyde | Schiff Base Ligand |
Polymerization Mechanisms and Oligomer Formation
This compound is a valuable monomer for the synthesis of various polymers through step-growth polymerization. The presence of two reactive amino groups allows it to react with difunctional monomers to build polymer chains.
Polyamides: Polyamides are formed through the reaction of this compound with dicarboxylic acids or their derivatives, such as diacyl chlorides. The polymerization proceeds via the formation of amide linkages. The resulting polyamides often exhibit high thermal stability and mechanical strength. For instance, aromatic polyamides (aramids) can be synthesized using this diamine with aromatic diacids.
Polyimides: Polyimides are synthesized in a two-step process. First, this compound reacts with a dianhydride to form a poly(amic acid) intermediate. This intermediate is then cyclized, usually by heating, to form the final polyimide. Polyimides are known for their exceptional thermal stability, chemical resistance, and dielectric properties. The diamine has been used in the synthesis of polyimides for gas separation membranes.
Polythioamides: Similar to polyamides, polythioamides can be prepared by reacting this compound with dithiocarboxylic acids or their derivatives. Research has explored the synthesis of polythioamides from aromatic diamines and elemental sulfur, often in the presence of a catalyst.
Polyurethanes: Polyurethanes are typically formed by the reaction of a diisocyanate with a diol. However, diamines can be used as chain extenders in polyurethane synthesis. In this case, this compound reacts with a diisocyanate to form a polyurea linkage within the polyurethane structure. This is a common practice in the production of polyurethane elastomers. The reaction of diethyltoluene diamine (a mixture of isomers including 2,4- and 2,6-diethyl) with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) is a key reaction in the formation of polyurea and polyurethane-urea elastomers.
| Polymer Type | Co-monomer Type | Key Linkage | References |
| Polyamide | Dicarboxylic acid / Diacyl chloride | Amide (-CO-NH-) | |
| Polyimide | Dianhydride | Imide | |
| Polythioamide | Dithiocarboxylic acid / Sulfur | Thioamide (-CS-NH-) | |
| Polyurethane/Polyurea | Diisocyanate | Urea (-NH-CO-NH-) |
The kinetics of the polymerization reactions involving this compound are crucial for controlling the molecular weight and properties of the resulting polymers. Studies on the reaction between aromatic diamines and diisocyanates to form polyureas have shown that the reaction is typically very fast.
The reaction rate is influenced by several factors, including the steric hindrance around the amino groups. The ethyl groups in the ortho position to the amino groups in this compound can slow down the reaction compared to less hindered diamines. The reaction kinetics can be studied using techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of reactant functional groups over time.
For the reaction of diethyltoluene diamine with MDI, kinetic studies have been performed to understand the influence of the isomer composition and reaction temperature on the curing process of polyurethane-urea elastomers. These studies are essential for optimizing the processing conditions and final properties of the materials.
Derivatization Strategies for Advanced Chemical Synthesis
The diamine functionality of this compound makes it a versatile building block for synthesizing more complex molecular architectures, including heterocyclic and macrocyclic structures that are of interest in supramolecular and coordination chemistry.
Quinoxalinones are a class of heterocyclic compounds that can be synthesized from ortho-phenylenediamines. The reaction of a 1,2-diamine with an α-keto acid is a standard method for their preparation. acs.org In the case of this compound, condensation with an α-keto acid would proceed via an initial nucleophilic attack of one amino group on the keto-carbonyl, followed by an intramolecular cyclization and dehydration to form the quinoxalin-2(1H)-one ring system.
This reaction is often performed under catalyst-free conditions using water as a solvent, which aligns with green chemistry principles. acs.org It is important to note that because this compound is an unsymmetrically substituted diamine, its reaction with an unsymmetrical α-dicarbonyl compound could potentially lead to the formation of two different regioisomers. mdpi.com
The synthesis of macrocyclic compounds often utilizes diamines as key components in cyclization reactions. This compound can be used in [2+2] or [3+3] condensation reactions with appropriate dialdehydes to form large, ring-like structures known as macrocycles. researchgate.net
A prevalent strategy to promote the desired cyclization and prevent polymerization is the use of a metal ion as a template. researchgate.net For example, a barium(II) ion can be used to organize the precursor molecules (the diamine and dialdehyde) into a specific geometry that favors the intramolecular ring-closing reaction. researchgate.net The reaction conditions, particularly the temperature, can significantly influence the size of the macrocycle formed. In some systems, conducting the reaction at room temperature can selectively yield a larger [4+4] macrocycle over the [3+3] version that forms at reflux temperatures. researchgate.net The general approach involves reacting the diamine with a dialdehyde (B1249045) in the presence of a template salt, with the resulting macrocyclic complex precipitating from the solution. researchgate.net
The derivatives of this compound, particularly the macrocyclic and heterocyclic compounds discussed above, possess nitrogen donor atoms that make them excellent ligands for complexing with metal ions. The field of coordination chemistry studies the formation, structure, and properties of these metal-ligand complexes.
Ligands derived from aromatic diamines can coordinate with a wide array of transition metal ions, including Zn(II), Cd(II), Co(II), Ni(II), and Cu(II). core.ac.ukresearchgate.net The resulting complexes can exhibit various coordination geometries, such as octahedral or square-planar, depending on the metal ion and the specific structure of the ligand. core.ac.uk
Schiff Base Ligands: Condensation of the diamine with an aldehyde can form a Schiff base ligand. These ligands can act as bidentate or polydentate donors, coordinating to metal ions through their imine nitrogen atoms. core.ac.uk
Macrocyclic Ligands: The macrocycles formed in section 3.3.2 contain multiple nitrogen donor atoms within their ring structure, pre-organized for metal ion binding. These tetraaza macrocycles can encapsulate a metal ion within their central cavity, forming highly stable complexes. mdpi.com
Heterocyclic Ligands: The quinoxalinone derivatives also possess potential metal-binding sites. The nitrogen and oxygen atoms can act as donor atoms to chelate metal ions. solubilityofthings.com
The study of these complexes is central to understanding fundamental aspects of coordination chemistry and developing new materials with specific magnetic, optical, or catalytic properties.
The following table summarizes the coordination behavior of some ligands derived from related aromatic diamines with various metal ions.
| Ligand Type | Metal Ion(s) | Observed Geometry | Reference |
| Schiff Base | Zn(II), Cd(II) | Octahedral | core.ac.uk |
| Azo-imidazole | Co(II), Ni(II), Cu(II) | Octahedral | researchgate.net |
| Tetraaza Macrocycle | Pd(II), Pt(II) | Square-Planar | mdpi.com |
| Oxindole Derivative | Cu(II), Zn(II) | 1:1 Species | google.com |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic landscape of 2,4-Diethylbenzene-1,3-diamine. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of the molecule's preferred shapes and the distribution of its electrons.
Density Functional Theory (DFT) Studies on Conformation and Energy Minima
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the conformational preferences and energy minima of organic molecules. For aromatic amines, DFT calculations can accurately predict the geometries of different isomers and conformers. Studies on related aromatic diamines have demonstrated the utility of DFT in determining stable molecular structures. For instance, in the analysis of dichloro E and Z chalcone (B49325) isomers, DFT with the B3LYP functional and a 6-311G(d,p) basis set, including dispersion correction, was employed for geometry optimization. This level of theory helps in identifying the most stable conformations by accounting for subtle steric and electronic effects. semanticscholar.org
The conformational analysis of complex molecules often involves exploring the potential energy surface to locate various energy minima corresponding to stable conformers. For molecules with flexible side chains like the ethyl groups in this compound, different rotational isomers (rotamers) can exist. DFT calculations, by systematically rotating these side chains and calculating the corresponding energies, can identify the most energetically favorable arrangements. researchgate.net This information is crucial for understanding how the molecule interacts with its environment and with other molecules.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for predicting electronic properties. These methods are instrumental in understanding the electronic nature of molecules like this compound. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. These simulations are particularly valuable for understanding the properties of materials where this compound might be used, such as in polymer chemistry.
MD simulations have been extensively used to study epoxy networks cured with Diethyltoluenediamine (B1605086) (DETDA), a close structural analog of this compound. rsc.orgarxiv.orgresearchgate.net These simulations model the atomic-level interactions and motions within the polymer network. By simulating the system at different temperatures and pressures, researchers can predict macroscopic properties like density, elastic constants, and the glass transition temperature. rsc.org
In a typical MD simulation of an epoxy system, the initial configuration consists of the resin and hardener molecules (in this case, an analogue of this compound) placed in a simulation box. arxiv.org A force field, such as the Reactive Interface Force Field (IFF-R) or the Dreiding force field, is used to describe the potential energy of the system as a function of the atomic coordinates. arxiv.orgwikipedia.org The simulation then proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time.
These simulations can track the formation of crosslinks between the diamine and the epoxy resin, providing a detailed picture of the curing process. arxiv.org The resulting molecular models can be analyzed to understand the structure of the cured network, including the distribution of crosslinks and the local dynamics of the polymer chains. rsc.org This information is crucial for designing materials with specific mechanical and thermal properties.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies of reaction mechanisms provide a molecular-level understanding of how chemical reactions proceed, including the identification of transition states and the calculation of activation energies.
Energy Profiles and Activation Barriers for Key Reactions
For aromatic amines like this compound, a key reaction is their role as curing agents for epoxy resins. Theoretical calculations can be employed to map out the potential energy surface of the reaction between the amine group and the epoxide ring. This involves calculating the energies of the reactants, intermediates, transition states, and products.
The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of a reaction. wikipedia.org Computational studies on similar amine-epoxy reactions have utilized quantum mechanical methods to determine these energy barriers. For example, DFT calculations can be used to locate the transition state structure for the nucleophilic attack of the amine nitrogen on the epoxide carbon.
Solvent Effects in Theoretical Reaction Modeling
The solvent can have a significant impact on reaction rates and mechanisms. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving charged or highly polar species, solvent effects are particularly important. In the context of the reaction of this compound, the polarity of the reaction medium can influence the stability of intermediates and transition states. Theoretical studies on the addition of methylamine (B109427) to acetaldehyde, for instance, have shown that solvent effects are crucial for stabilizing the transition state. researchgate.net
Modeling the reaction in the presence of a solvent provides a more realistic picture of the reaction energetics and can lead to more accurate predictions of reaction rates. These computational approaches are invaluable for understanding the role of the environment in the chemical transformations of this compound.
Structure-Property Relationship Predictions through Computational Methods
Computational studies on systems containing this compound have largely focused on its role in forming cross-linked polymer networks. These theoretical investigations predict how the molecular structure of the diamine influences the macroscopic properties of the final material.
Molecular Dynamics (MD) simulations are a key technique used to model epoxy systems composed of resins like Diglycidyl Ether Bisphenol F (DGEBF) cured with DETDA. These simulations track the positions and velocities of atoms over time, allowing for the prediction of bulk thermo-mechanical properties. Research has demonstrated that atomistic simulations can effectively capture complex behaviors of these thermoset polymers.
Detailed research findings from these simulations establish a direct link between the degree of polymerization or cross-linking involving DETDA and the material's final properties. For instance, as the cross-linking density increases, key mechanical and thermal properties are significantly enhanced.
Predicted Properties from Molecular Dynamics Simulations:
MD simulations have been used to predict a range of properties for epoxy networks cured with DETDA. The data below is illustrative of the types of predictions made for a DGEBF/DETDA epoxy system as a function of the degree of cure.
| Degree of Cure (%) | Predicted Mass Density (g/cm³) | Predicted Young's Modulus (GPa) | Predicted Glass Transition Temperature (Tg) (K) |
| 0 | 1.15 | 2.8 | 320 |
| 40 | 1.18 | 3.5 | 390 |
| 80 | 1.21 | 4.2 | 450 |
| 100 | 1.22 | 4.5 | 480 |
These theoretical predictions show a clear trend: as more bonds are formed involving the DETDA molecules, the resulting polymer network becomes denser, stiffer (higher Young's Modulus), and more resistant to thermal softening (higher Glass Transition Temperature). Such computational models are crucial for optimizing curing processes and designing materials with specific performance characteristics without the need for extensive experimental trial and error.
Further computational analyses using quantum chemical methods could provide deeper insights into the electronic properties of the isolated this compound molecule, such as its frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surface. This data would be valuable for understanding its reactivity and intermolecular interactions. However, specific studies detailing these intrinsic molecular properties are not as prevalent in published literature as those focusing on its application in polymer science.
Article on this compound in Advanced Materials and Polymer Science
Following a comprehensive review of available scientific literature and research data, it has been determined that there is insufficient specific information regarding the chemical compound “this compound” for the applications detailed in the requested outline.
Targeted searches for the synthesis of polyamides, aromatic polyimides, polyureas, polyurethanes, thermosetting resins, azopolymers, and polythioamides using this compound as a monomer did not yield specific research findings, data tables, or detailed scholarly articles. Similarly, information on its role as a cross-linking agent in polymer chemistry is not available in the public domain based on the conducted searches.
Much of the commercially and scientifically available information pertains to a related but chemically distinct group of compounds known as diethyltoluenediamine (DETDA). DETDA is typically a mixture of isomers such as 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine, which contain an additional methyl group on the benzene (B151609) ring. This compound is widely used as a chain extender and curing agent, particularly in polyurea and polyurethane systems.
Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the requested contexts, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Presenting data for DETDA or general information about aromatic diamines would not meet the specific constraints of the request.
Therefore, the following sections remain unaddressed due to a lack of available data:
Advanced Materials Applications and Polymer Science Research6.1. Role as a Monomer in High-Performance Polymer Synthesis 6.1.1. Synthesis of Polyamides and Aromatic Polyimides 6.1.2. Incorporation into Polyureas and Polyurethanes 6.1.3. Synthesis of Thermosetting and Thermoplastic Resins 6.1.4. Formation of Azopolymers by Oxidative Coupling 6.1.5. Synthesis of Polythioamides 6.2. Cross-linking Agent in Polymer Chemistry Research
Further research or access to proprietary industrial data would be required to provide the detailed information requested for 2,4-Diethylbenzene-1,3-diamine.
Table of Chemical Compounds
Cross-linking Agent in Polymer Chemistry Research
Curing Mechanisms in Epoxy Resins
This compound serves as an effective curing agent, or hardener, for epoxy resins. The curing process transforms the low-molecular-weight liquid epoxy resins into a rigid, three-dimensional thermoset polymer network with high mechanical strength and thermal stability. The primary curing mechanism involves the nucleophilic addition of the amine groups of this compound to the epoxide rings of the epoxy resin.
The reaction proceeds in two main stages:
Primary Amine Reaction: Each of the two primary amine groups (-NH₂) on the this compound molecule contains two active hydrogen atoms. These active hydrogens react with the epoxy groups, leading to the opening of the epoxide ring and the formation of a secondary amine and a hydroxyl group.
Secondary Amine Reaction: The newly formed secondary amine also contains an active hydrogen and can further react with another epoxy group. This second reaction continues the cross-linking process, building a densely cross-linked polymer network.
The presence of the two ethyl groups on the benzene (B151609) ring introduces steric hindrance around the amine groups. This steric bulk can influence the reactivity of the diamine, generally leading to a slower curing rate compared to unsubstituted aromatic diamines. This moderation of reactivity can be advantageous in certain applications, providing a longer pot life and better processing characteristics for the epoxy system. The aromatic nature of the diamine contributes to the rigidity and thermal stability of the final cured product.
Enhancing Mechanical and Thermal Properties of Materials through Chemical Modification
The incorporation of this compound as a curing agent significantly enhances the mechanical and thermal properties of epoxy resins. The rigid aromatic core of the diamine becomes an integral part of the polymer backbone, leading to a material with a high glass transition temperature (Tg), improved thermal stability, and excellent mechanical strength.
The chemical modification of the epoxy matrix with this aromatic diamine results in a polymer with a high cross-link density. This dense network structure restricts the mobility of the polymer chains, which is fundamental to achieving superior thermal and mechanical performance. The ethyl substituents on the benzene ring can also influence the polymer's morphology and free volume, which in turn affects properties such as toughness and moisture resistance.
Below is an interactive data table summarizing the expected enhancements in material properties when an epoxy resin is cured with this compound compared to a standard aliphatic amine curing agent.
| Property | Unmodified Epoxy (with Aliphatic Amine) | Epoxy Modified with this compound |
| Glass Transition Temperature (Tg) | Moderate | High |
| Tensile Strength | Good | Excellent |
| Tensile Modulus | Good | Excellent |
| Thermal Stability | Moderate | High |
| Chemical Resistance | Good | Excellent |
Precursor for Advanced Functional Materials
Beyond its role as a curing agent, this compound is a valuable precursor for the synthesis of a variety of advanced functional materials. Its bifunctional nature, with two reactive amine groups, allows it to be used as a monomer in the production of high-performance polymers.
Synthesis of Optoelectronic Materials
This compound can be utilized as a diamine monomer in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for optoelectronic applications. ntu.edu.twcore.ac.uknih.gov The synthesis typically involves a polycondensation reaction between the diamine and a dianhydride.
The resulting polyimide's properties are influenced by the structure of the diamine. The incorporation of the diethyl-substituted benzene ring from this compound can disrupt the close packing of the polymer chains. This can lead to increased solubility of the polyimide in organic solvents, which is a significant advantage for processing and film formation. Furthermore, the presence of the flexible ethyl groups can affect the optical properties of the resulting polymer film, such as its transparency and refractive index, which are critical parameters for materials used in optoelectronic devices.
Development of Adhesives and Coatings (academic focus on chemical formulation)
In the academic formulation of high-performance adhesives and coatings, this compound is investigated for its ability to impart superior durability and resistance to harsh environments. When used as a curing agent for epoxy-based adhesives, it contributes to excellent adhesion to a variety of substrates, high lap shear strength, and resistance to chemical attack and high temperatures. specialchem.com
The chemical formulation of such adhesives involves a careful stoichiometric balance between the epoxy resin and the amine hardener to ensure complete curing and optimal properties. The slower reactivity of this compound, due to the steric hindrance from the ethyl groups, can be beneficial in adhesive applications, allowing for a longer working time before the adhesive sets.
A typical formulation for a high-performance epoxy adhesive would include:
Epoxy Resin: A base resin such as Diglycidyl ether of bisphenol A (DGEBA).
Curing Agent: this compound.
Toughening Agent: To improve fracture toughness.
Adhesion Promoter: To enhance bonding to specific substrates.
Fillers: To modify viscosity, reduce cost, and improve mechanical properties.
Formation of Graphene Aerogels
This compound can be employed as a cross-linking agent in the formation of graphene aerogels. frontiersin.orgresearchgate.net Graphene aerogels are highly porous, lightweight materials with a three-dimensional network of graphene sheets, exhibiting exceptional properties such as high surface area and electrical conductivity.
Application in Composite Materials Research
In the field of composite materials research, this compound is explored as a curing agent for the polymer matrix in fiber-reinforced composites. These composites, which consist of high-strength fibers (such as glass, carbon, or aramid) embedded in a polymer matrix, are used in a wide range of high-performance applications, including aerospace, automotive, and sporting goods. mdpi.com
The following interactive data table outlines the anticipated impact of using this compound as a curing agent on the properties of a generic glass fiber-reinforced epoxy composite.
| Property | Composite with Aliphatic Amine Cured Matrix | Composite with this compound Cured Matrix |
| Operating Temperature | Moderate | High |
| Interlaminar Shear Strength | Good | Excellent |
| Compressive Strength | Good | Excellent |
| Fatigue Resistance | Good | Excellent |
| Moisture Resistance | Good | Excellent |
Analytical Methodologies and Environmental Fate Studies Academic Focus
Development of Analytical Techniques for Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring the presence of 2,4-Diethylbenzene-1,3-diamine in various environmental matrices. Research in this area has focused on chromatographic, spectrophotometric, and electrochemical techniques.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are primary tools for the separation and quantification of aromatic amine isomers in environmental samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For aromatic amines, reversed-phase HPLC with UV detection is a common approach. The separation of isomers, which is crucial due to their potentially different toxicological profiles, can be achieved by carefully selecting the stationary phase and mobile phase composition. For instance, a study on various aromatic and polyaromatic hydrocarbons demonstrated the separation of diethylbenzene isomers using a reversed-phase HPLC method with an acetonitrile/water mobile phase and UV detection at 254 nm researcher.life. While this study did not specifically include this compound, the principles are applicable.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile organic compounds. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. GC-MS is a robust method for analyzing and assessing the purity of Diethyltoluenediamine (B1605086) (DETDA), a mixture of isomers that includes compounds structurally similar to this compound . This technique can detect trace amounts of impurities and by-products . For the analysis of toluenediamine (TDA) isomers in biological samples, a GC-MS method involving derivatization was developed, achieving very low detection limits nih.gov.
| Technique | Detector | Typical Application | Key Advantages |
|---|---|---|---|
| HPLC | UV/Diode Array Detector (DAD) | Separation of aromatic amine isomers in aqueous samples. | Suitable for non-volatile compounds, good resolution of isomers. |
| GC-MS | Mass Spectrometer | Identification and quantification of volatile and semi-volatile amines and their isomers in complex matrices. | High sensitivity and specificity, provides structural information. |
Electrochemical Detection Methods: Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive compounds like aromatic diamines. Recent research has focused on the development of enzyme-free electrochemical sensors for various analytes, and the principles can be extended to aromatic amines acs.orgnih.govnih.gov. For instance, an electrochemical sensor using carbon interlaced nanoflake-assembled microspheres was developed for the detection of diphenylamine, another aromatic amine rsc.org. These sensors rely on the oxidation or reduction of the target analyte at an electrode surface, generating a measurable current that is proportional to its concentration.
| Technique | Principle | Potential Application for this compound |
|---|---|---|
| UV-Vis Spectrophotometry | Measurement of light absorption by colored derivatives (e.g., azo dyes). | Quantification in samples after a specific colorimetric reaction. |
| Electrochemical Sensing | Measurement of current from the electrochemical oxidation/reduction of the amine groups. | In-situ and real-time monitoring in environmental samples. |
Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like GC or HPLC, is a cornerstone of modern environmental analysis due to its high sensitivity and specificity.
For the analysis of DETDA, a close relative of this compound, GC-MS is used to identify and quantify its components and any impurities . In the analysis of toluenediamine isomers, chemical ionization GC-MS was employed to achieve low detection limits in biological matrices nih.gov. High-resolution mass spectrometry (HRMS) coupled with HPLC (HPLC-HRMS) is another powerful tool for the untargeted screening of emerging environmental contaminants and their metabolites, which could be applied to track the fate of this compound in the environment unive.it.
Environmental Transformation and Degradation Pathways (Academic Mechanism Research)
Understanding the environmental fate of this compound involves studying how it is transformed and broken down by natural processes such as sunlight (photodegradation) and microorganisms (biodegradation).
Aromatic amines can undergo photodegradation in the presence of light. The rate and mechanism of this process depend on the specific chemical structure and environmental conditions. While specific studies on the photodegradation of this compound are not available, research on other aromatic amines indicates that they can be degraded through photo-oxidation processes. These processes often involve reactive oxygen species generated by photosensitizers present in the environment.
The biodegradation of aromatic compounds is a key process in their removal from the environment. Microorganisms, through enzymatic action, can break down these complex molecules into simpler, less harmful substances.
Studies on the biodegradation of toluenediamine (TDA) have shown that it can be metabolized by activated sludge, especially after acclimation with other aromatic amines like aniline (B41778) nih.gov. The biodegradation rate was found to be dependent on the initial concentration of TDA nih.gov. For the insecticide N,N-Diethyl-m-Toluamide (DEET), fungal biodegradation has been observed to proceed through hydroxylation and demethylation, leading to the formation of various metabolites researchgate.net.
Given the structure of this compound, potential biodegradation pathways could involve:
Oxidation of the ethyl groups: Microbial enzymes could oxidize the ethyl side chains, potentially leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids.
Hydroxylation of the aromatic ring: The benzene (B151609) ring could be hydroxylated, which is a common initial step in the aerobic degradation of aromatic compounds.
Deamination: The amino groups could be removed, although this is generally a less common initial step for aromatic amines compared to ring hydroxylation.
The identification of specific metabolites would require dedicated studies using techniques like HPLC-MS or GC-MS to analyze samples from biodegradation experiments. Without such studies, the precise biodegradation pathway and resulting metabolites of this compound remain speculative.
Sorption and Transport Studies in Environmental Matrices (academic modeling/chemistry)
No academic studies or modeling data were found that specifically investigate the sorption and transport of this compound in environmental matrices such as soil, sediment, or water. Research into the environmental fate of analogous compounds has been conducted, but this information is excluded from this report to maintain a strict focus on the target chemical. As a result, key environmental transport parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc), mobility classifications, and leaching potential for this compound have not been documented in the literature.
Table 2: Environmental Sorption and Transport Parameters for this compound
| Parameter | Value | Environmental Implication |
|---|---|---|
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | No data available | Unknown |
| Mobility in Soil | No data available | Unknown |
| Leaching Potential | No data available | Unknown |
| Atmospheric Transport Potential | No data available | Unknown |
Future Directions and Emerging Research Avenues
Novel Synthetic Strategies and Sustainable Synthesis (e.g., Bio-based Diamine Production)
The chemical industry is increasingly focused on developing greener and more sustainable methods for producing platform chemicals. While traditional synthesis routes for aromatic diamines often rely on fossil-fuel-based feedstocks, emerging research is paving the way for bio-based alternatives. researchgate.netnjtech.edu.cncip.com.cn These new strategies aim to reduce environmental impact and leverage renewable resources.
Bio-based Aromatic Diamine Production: A promising future direction is the synthesis of aromatic diamines from renewable biomass. researchgate.netcip.com.cn Lignin, cashew nut shells, and terpenoids are being explored as potential starting materials. researchgate.netcip.com.cnalderbioinsights.co.uk For example, aromatic compounds like vanillin (B372448) (from lignin) and cardanol (B1251761) (from cashew nut shells) can be chemically converted into diamines. alderbioinsights.co.uk Terpenoids derived from pine are also a viable source. alderbioinsights.co.uk While microbial production of aliphatic diamines is more established, research into the chemical conversion of these bio-based aromatic compounds is an active area of academic interest. alderbioinsights.co.uk This approach could lead to a more sustainable production pipeline for compounds like 2,4-Diethylbenzene-1,3-diamine.
Green Chemistry Approaches: Beyond bio-based feedstocks, other green synthetic methods are being investigated. Microwave-assisted synthesis, for instance, offers significant reductions in reaction times and solvent usage compared to conventional methods. rsc.org Although specific research on the microwave-assisted synthesis of this compound is not widely published, the principles are applicable to the synthesis of related aromatic diamines and represent a potential avenue for more efficient and environmentally friendly production. rsc.org The development of novel catalysts and reaction pathways that operate under milder conditions with higher atom economy is also a key research goal. nih.gov
Table 1: Comparison of Synthetic Approaches for Aromatic Diamines
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Feedstock | Fossil fuels (e.g., benzene (B151609), toluene) | Renewable biomass (e.g., lignin, terpenoids) researchgate.netcip.com.cnalderbioinsights.co.uk |
| Process | Multi-step, often harsh conditions | Biorefinery processes, catalytic conversion nih.govnih.gov |
| Environmental Impact | Higher carbon footprint, reliance on non-renewables | Potential for carbon neutrality, use of renewable resources nih.gov |
| Example Starting Material | Diethylbenzene | Vanillin, Cardanol alderbioinsights.co.uk |
Integration into Supramolecular Chemistry Research (e.g., Host-Guest Chemistry, Self-Assembly)
The unique structure of this compound, featuring two amino groups and an aromatic ring, makes it an interesting candidate for supramolecular chemistry research. This field focuses on the non-covalent interactions between molecules to create larger, organized structures.
Self-Assembly: Molecular self-assembly is the spontaneous organization of molecules into ordered structures without external guidance. sigmaaldrich.com This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The two primary amine groups on this compound are capable of forming strong hydrogen bonds, while the benzene ring can participate in π-π stacking interactions. These features could be exploited to design and fabricate thin films or other nanostructures. sigmaaldrich.com By controlling these interactions, it may be possible to create novel materials with tailored electronic or optical properties.
Host-Guest Chemistry: Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. rsc.orgnih.gov The internal cavity of a host, such as a resorcinarene (B1253557) or a self-assembled cage, can bind specific guests, leading to applications in sensing, catalysis, and separations. rsc.orgnih.gov The diamine functionality of this compound could allow it to be incorporated into the structure of host molecules, potentially through covalent synthesis to form part of a larger macrocycle. The size, shape, and electronic properties of the resulting cavity could then be tuned by the diethyl-substituted benzene unit, influencing its affinity for different guest molecules.
Advanced Computational Modeling for Next-Generation Applications
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, accelerating the design and development of new materials.
Predicting Material Properties: Density Functional Theory (DFT) and other computational methods can be used to model the behavior of polymers derived from this compound. For instance, in polyurethane synthesis, computational studies can elucidate the catalytic mechanisms of urethane (B1682113) formation and predict the reaction kinetics. mdpi.com By modeling the interactions between the diamine, diisocyanates, and catalysts, researchers can optimize reaction conditions and even design more efficient catalysts. mdpi.com
Furthermore, molecular dynamics (MD) simulations can predict the bulk properties of the resulting polymers. nih.gov These simulations model the movement and interaction of polymer chains over time, providing insights into properties like glass transition temperature, mechanical strength, and thermal stability. By applying these computational tools to polymers incorporating this compound, scientists can screen potential formulations for next-generation applications before undertaking costly and time-consuming laboratory synthesis.
Table 2: Application of Computational Models in Material Design
| Computational Method | Predicted Properties / Insights | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy barriers, catalytic pathways, electronic structure mdpi.com | Optimizing polyurethane/polyimide synthesis, designing novel catalysts. |
| Molecular Dynamics (MD) | Glass transition temperature, mechanical modulus, diffusion coefficients nih.gov | Predicting the performance of polymers for advanced applications. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, detailed reaction mechanisms in complex systems | Designing bio-based synthesis routes using engineered enzymes. |
Exploration of New Material Science Applications (non-biomedical)
While this compound is established as a curative for epoxy resins and a chain extender for polyurethanes, its unique structure holds potential for a wider range of non-biomedical material science applications.
High-Performance Composites: The rigidity of the aromatic ring combined with the reactivity of the amine groups makes this compound an excellent building block for high-performance composites. When used as a curing agent for epoxy resins, it can impart high thermal stability and chemical resistance to the final material. Future research could focus on its use in advanced composites for the aerospace and automotive industries, where lightweight, durable, and temperature-resistant materials are in high demand.
Advanced Coatings and Adhesives: Polyurethanes and polyimides derived from this compound could be formulated into advanced coatings and adhesives. The diethyl groups on the benzene ring can improve the solubility and processing characteristics of the resulting polymers while also influencing their final mechanical properties, such as flexibility and impact resistance. This could lead to the development of specialized coatings with enhanced durability for industrial equipment or high-strength adhesives for electronic components.
Materials for Electronics: Aromatic diamines are crucial monomers for polyimides, which are widely used in the electronics industry as flexible substrates, insulating layers, and packaging materials due to their excellent thermal stability and dielectric properties. Exploring novel polyimides synthesized with this compound could lead to materials with a low dielectric constant and low moisture uptake, making them suitable for next-generation microelectronics and flexible displays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-diethylbenzene-1,3-diamine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via alkylation of 1,3-diaminobenzene derivatives with diethylating agents (e.g., diethyl sulfate) under controlled temperature (60–80°C) and basic conditions (e.g., NaOH). Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency. Post-synthesis purification involves washing with petroleum ether (40–60°C) to remove unreacted precursors . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : NMR (¹H/¹³C) to confirm ethyl group substitution patterns (e.g., δ ~1.2 ppm for CH₃ and δ ~3.4 ppm for CH₂ in ethyl groups) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Physical Properties : Compare melting points and solubility profiles (e.g., soluble in ethanol, DCM) against literature data .
Q. What solvent systems are most effective for studying solute-solvent interactions of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with amine groups. For reaction optimization, binary solvent mixtures (e.g., ethanol-water) balance solubility and reactivity. Solvent selection should align with UV-Vis or fluorescence studies to track electronic transitions influenced by solvent polarity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store waste separately in labeled containers for professional disposal due to potential environmental toxicity. Avoid inhalation by working in fume hoods, and monitor air quality for amine vapors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or physical properties of this compound across studies?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) and replicate synthesis under standardized conditions. Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms. Compare findings with PubChem-deposited computational data (e.g., InChIKey: AEYNYHSOGNVQRY-UHFFFAOYSA-N) to identify anomalies .
Q. What strategies are effective for derivatizing this compound to enhance its utility in material science?
- Methodological Answer : Form Schiff bases by reacting with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol. Monitor imine bond formation via IR (C=N stretch ~1600 cm⁻¹). These derivatives are precursors for coordination polymers or catalysts . For advanced applications, introduce fluorinated groups (e.g., trifluoromethyl) via electrophilic substitution to modify electronic properties .
Q. How can researchers assess the biological activity of this compound and its derivatives?
- Methodological Answer : Conduct in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC determination). Compare results with structurally related compounds (e.g., 4-methylbenzene-1,3-diamine, which shows antifungal activity) . For mechanistic insights, perform enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) using fluorescence-based assays .
Q. What computational approaches are recommended for modeling the electronic properties of this compound?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and predict HOMO-LUMO gaps. Compare computed spectral data (NMR, IR) with experimental results to validate models. Molecular docking studies can predict binding affinities with biological targets (e.g., enzymes) using PubChem’s 3D conformer data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
